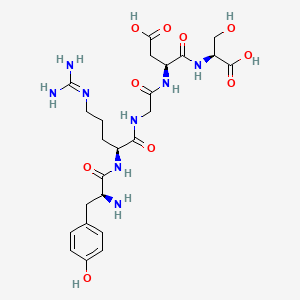

H-Tyr-Arg-Gly-Asp-Ser-OH

Description

BenchChem offers high-quality H-Tyr-Arg-Gly-Asp-Ser-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Tyr-Arg-Gly-Asp-Ser-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N8O10/c25-14(8-12-3-5-13(34)6-4-12)20(38)31-15(2-1-7-28-24(26)27)21(39)29-10-18(35)30-16(9-19(36)37)22(40)32-17(11-33)23(41)42/h3-6,14-17,33-34H,1-2,7-11,25H2,(H,29,39)(H,30,35)(H,31,38)(H,32,40)(H,36,37)(H,41,42)(H4,26,27,28)/t14-,15-,16-,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBGHBUVWQJECJ-QAETUUGQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N8O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Functional Architecture of YRGDS: A Technical Guide

This guide provides an in-depth technical analysis of the YRGDS pentapeptide, focusing specifically on the functional and physicochemical role of the N-terminal Tyrosine residue.

Executive Summary

The YRGDS peptide (Tyr-Arg-Gly-Asp-Ser) is a linear synthetic derivative of the canonical RGD cell adhesion motif. While the RGD sequence (Arg-Gly-Asp) serves as the primary ligand for integrin receptors (specifically

In this context, Tyrosine is not merely a passive spacer; it acts as a functional handle that confers three critical capabilities to the peptide:

-

Spectroscopic Visibility: Enables UV quantification at 280 nm.

-

Radiochemical Activability: Provides a phenol group for

I-labeling (radioiodination). -

Bioconjugation Versatility: Facilitates oxidative crosslinking and pH-dependent solubility modulation.

Structural Anatomy & Mechanistic Logic

To understand the role of Tyrosine, one must deconstruct the peptide into its functional domains. The YRGDS sequence is a "tool-compound" designed for experimental utility rather than maximal binding affinity.

1.1 The Domain Map

-

Y (Tyrosine, N-term): The Signal/Anchor Domain . It provides aromaticity and chemical reactivity (phenol) absent in the RGD core.

-

RGD (Arg-Gly-Asp, Core): The Ligand Domain . The guanidinium group (R) and carboxylate group (D) form a "charged pincer" that fits into the integrin binding cleft.

-

S (Serine, C-term): The Solubility/Stability Domain . It mimics the natural flanking residues found in fibronectin (RGDS) and improves water solubility compared to a hydrophobic cap.

1.2 The Physicochemical Impact of Tyrosine

The addition of Tyrosine shifts the peptide's hydropathy profile.

-

Hydrophobicity: Tyrosine is amphipathic but largely hydrophobic due to the aromatic ring. This increases the peptide's adsorption to surfaces (e.g., polystyrene, titanium) compared to the highly polar RGDS.

-

Electronic Signature: The phenol group has a pKa

10. At physiological pH (7.4), it remains protonated and neutral, but it allows for

Diagram 1: Functional Anatomy of YRGDS

Caption: Functional decomposition of YRGDS showing the RGD binding core and the Tyrosine 'handle' enabling detection and labeling.

Technical Utility of Tyrosine in YRGDS

2.1 Radioiodination (The Primary Use Case)

The most common reason researchers select YRGDS over RGDS is for biodistribution studies or receptor quantification .

-

Mechanism: The aromatic ring of Tyrosine undergoes electrophilic aromatic substitution. In the presence of an oxidizing agent (e.g., Chloramine-T), radioactive iodine (

I) replaces a hydrogen atom ortho to the hydroxyl group. -

Advantage: RGDS cannot be easily radiolabeled without adding a bulky prosthetic group (like Bolton-Hunter reagent), which might sterically hinder binding. YRGDS has the label "built-in."

2.2 Concentration Determination

Peptides lacking Tryptophan (W) or Tyrosine (Y) have negligible absorbance at 280 nm.

-

RGDS: Must be quantified by weighing (inaccurate for small amounts) or destructive assays (amino acid analysis).

-

YRGDS: Can be quantified non-destructively using the Beer-Lambert law (

for Tyr). This is critical for ensuring precise molar ratios in surface functionalization.

Experimental Protocols

These protocols are designed to be self-validating. The inclusion of negative controls (e.g., RGES or scrambled peptides) is mandatory for scientific rigor.

Protocol A: Radioiodination of YRGDS (Chloramine-T Method)

Target Audience: Researchers measuring integrin receptor density.

Reagents:

-

YRGDS peptide (1 mg/mL in 0.5M Phosphate Buffer, pH 7.5).

-

Na

I (Carrier-free). -

Chloramine-T (1 mg/mL in Phosphate Buffer).

-

Sodium Metabisulfite (2 mg/mL in Phosphate Buffer).

-

Sephadex G-10 column.

Workflow:

-

Reaction: Mix 10

L YRGDS + 10 -

Activation: Add 10

L Chloramine-T. Vortex for exactly 60 seconds .-

Why? Longer exposure oxidizes Methionine (if present) or damages the peptide. 60s is the kinetic sweet spot for Tyr iodination.

-

-

Quenching: Add 10

L Sodium Metabisulfite.-

Validation: The solution should turn clear if any iodine color was present.

-

-

Purification: Load onto Sephadex G-10. Elute with PBS. Collect 0.5 mL fractions.

-

QC: Measure radioactivity of fractions. The first peak is

I-YRGDS; the second is free iodine.

Protocol B: Surface Immobilization via N-Terminal Coupling

Target Audience: Biomaterial Scientists.

Context: Immobilizing YRGDS onto a carboxylated surface (e.g., PLGA or activated Titanium) using EDC/NHS chemistry.

Workflow:

-

Activation: Incubate surface with EDC (0.4M) and NHS (0.1M) in MES buffer (pH 5.5) for 30 mins.

-

Coupling: Wash surface, then add YRGDS (100

M) in PBS (pH 7.4). Incubate 2 hours.-

Mechanistic Note: The N-terminal amine of Tyrosine (pKa ~9) is the primary nucleophile. The side chain phenol is unreactive towards NHS esters at this pH.

-

-

Blocking: Quench unreacted esters with Ethanolamine (1M, pH 8.5).

-

Validation (The Tyrosine Check):

-

Wash the surface rigorously.

-

Measure UV absorbance of the supernatant (depletion method) or use XPS to detect Nitrogen/Carbon ratios.

-

Direct Check: If the surface is transparent, measure

directly to estimate surface density (

-

Diagram 2: Experimental Workflow Logic

Caption: Parallel workflows for YRGDS utilization: Radiotracing via Tyrosine iodination vs. Surface grafting via N-terminal amine.

Comparative Data: YRGDS vs. RGD[1]

When designing experiments, choose the peptide based on the data requirements.

| Feature | RGDS (Standard) | YRGDS (Tyrosine-Modified) | Technical Implication |

| Integrin Affinity | Baseline ( | Similar / Slightly Lower | Y does not enhance affinity; it is a tag. For high affinity, use cyclic c(RGDfK). |

| UV Quantification | Difficult ( | Excellent ( | YRGDS allows precise concentration checks without wasting sample. |

| Radiolabeling | Requires Linker | Direct (Iodination) | YRGDS is the gold standard for linear RGD radiotracing. |

| Hydrophobicity | Low (Hydrophilic) | Moderate | YRGDS adsorbs better to hydrophobic plates in passive coating assays. |

References

-

Pierschbacher, M. D., & Ruoslahti, E. (1984).[1] Cell attachment activity of fibronectin can be duplicated by small synthetic fragments of the molecule. Nature, 309, 30-33. Link

-

Hautanen, A., et al. (1989). Effects of modifications of the RGD sequence and its context on receptor binding.[1][2] Journal of Biological Chemistry, 264(3), 1437-1442. Link

-

Massia, S. P., & Hubbell, J. A. (1990). Covalent surface immobilization of Arg-Gly-Asp- and Tyr-Ile-Gly-Ser-Arg-containing peptides to obtain well-defined cell-adhesive substrates. Analytical Biochemistry, 187(2), 292-301. Link

-

Hersel, U., et al. (2003). RGD modified polymers: biomaterials for stimulated cell adhesion and beyond.[1][3][4][5] Biomaterials, 24(24), 4385-4415. Link

-

Xiao, Y., & Truskey, G. A. (1996). Effect of receptor-ligand affinity on the strength of endothelial cell adhesion. Biophysical Journal, 71(5), 2869–2884. Link

Sources

- 1. Function and Mechanism of RGD in Bone and Cartilage Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RGD Peptide - RGD Sequence - QYAOBIO [qyaobio.com]

- 3. RGD and YIGSR synthetic peptides facilitate cellular adhesion identical to that of laminin and fibronectin but alter the physiology of neonatal cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design of Functional RGD Peptide-Based Biomaterials for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison between RGD-peptide-modified titanium and borosilicate surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of H-Tyr-Arg-Gly-Asp-Ser-OH in Cell Adhesion

Abstract: Cell adhesion to the extracellular matrix (ECM) is a fundamental process governing tissue architecture, cell migration, proliferation, and survival. This process is primarily mediated by the integrin family of transmembrane receptors recognizing specific motifs within ECM proteins, most notably the Arg-Gly-Asp (RGD) sequence. The synthetic peptide H-Tyr-Arg-Gly-Asp-Ser-OH (YRGDS), a soluble analog of the fibronectin cell-binding domain, has become an invaluable tool for elucidating the molecular underpinnings of cell adhesion. This guide provides a detailed examination of the mechanism of action of YRGDS, detailing its role as a competitive antagonist of integrin-ECM interactions and the subsequent impact on downstream signaling cascades. We further provide field-proven experimental protocols for researchers to investigate these effects quantitatively.

Section 1: The Central Role of the RGD Motif in Integrin-Mediated Adhesion

The interaction between a cell and its surrounding matrix is a dynamic dialogue, with integrins acting as the primary translators. Integrins are heterodimeric transmembrane receptors, composed of α and β subunits, that provide a physical link between the extracellular environment and the intracellular actin cytoskeleton.[1] The discovery of the tripeptide sequence Arginine-Glycine-Aspartic Acid (RGD) as the minimal recognition motif within fibronectin required for cell attachment was a watershed moment in cell biology.[2]

This RGD motif is now known to be a principal integrin-binding domain in a host of ECM proteins, including fibronectin, vitronectin, osteopontin, and fibrinogen.[3] A specific subset of the 24-member integrin family recognizes this sequence, including α5β1 (the classic fibronectin receptor) and αvβ3 (a more promiscuous vitronectin receptor).[3][4] The specificity of these interactions is not dictated by the RGD core alone; flanking amino acid residues play a critical role in modulating binding affinity and integrin subtype selectivity. The H-Tyr-Arg-Gly-Asp-Ser-OH (YRGDS) peptide mimics the binding site of fibronectin, with the tyrosine (Tyr) and serine (Ser) residues contributing to its specific recognition by certain integrins.

Section 2: The Core Mechanism: Competitive Inhibition of ECM Binding

The primary mechanism of action for soluble YRGDS is competitive antagonism. When introduced into a cell culture environment, YRGDS competes directly with RGD-containing ECM proteins like fibronectin for the ligand-binding pocket on the extracellular domain of integrin receptors.[5] By occupying this binding site, the peptide effectively prevents the cell surface integrins from engaging with their immobilized counterparts in the matrix, thereby inhibiting the initial attachment and subsequent spreading of cells onto the substrate.[2]

This inhibition is sequence-specific. Control peptides where the aspartic acid (D) is replaced with glutamic acid (E), such as YRGES, or where the sequence is scrambled, fail to elicit the same inhibitory effect, demonstrating the precise structural requirements for integrin recognition. This principle of competitive inhibition is the foundation for using YRGDS as a tool to probe adhesion-dependent cellular processes.[6]

Section 3: Disruption of "Outside-In" Signaling and Focal Adhesions

Integrin binding to the ECM is not merely a passive tethering. It initiates a cascade of intracellular events known as "outside-in" signaling. Upon ligand binding and clustering, integrins recruit a large complex of over 100 different proteins to their cytoplasmic tails, forming structures known as focal adhesions.[7] These complexes serve as critical signaling hubs and anchor points for the actin cytoskeleton.

A key initiating event in focal adhesion signaling is the activation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase.[8] Integrin clustering leads to the autophosphorylation of FAK at tyrosine residue 397 (Y397).[8] This phosphorylation creates a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent FAK/Src complex formation leads to the phosphorylation of other focal adhesion components (e.g., paxillin, p130Cas) and the activation of downstream pathways, including the Ras/MAPK and PI3K/Akt pathways, which regulate cell proliferation, survival, and migration.[9]

By preventing the initial clustering of integrins required for robust focal adhesion assembly, YRGDS effectively short-circuits this entire signaling cascade.[5][10] The result is a marked reduction in FAK phosphorylation and the attenuation of its downstream signaling pathways.[10][11] This disruption prevents the stable cytoskeletal organization required for cell spreading and can ultimately lead to a form of programmed cell death known as anoikis in anchorage-dependent cells.[10]

Section 4: Experimental Analysis of YRGDS-Mediated Effects

To quantitatively assess the impact of YRGDS on cell adhesion and signaling, standardized, well-controlled assays are essential. The following protocols provide a framework for such investigations.

Protocol 4.1: In Vitro Cell Adhesion Assay

This assay quantifies the ability of YRGDS to inhibit cell attachment to an ECM-coated surface in a dose-dependent manner.

Workflow Diagram:

Step-by-Step Methodology:

-

Plate Coating: Coat wells of a 96-well tissue culture plate with 50 µL of 10 µg/mL fibronectin in PBS. Incubate overnight at 4°C.

-

Blocking (Trustworthiness Pillar): Aspirate coating solution and wash wells twice with PBS. Add 100 µL of 1% Bovine Serum Albumin (BSA) in PBS to each well to block non-specific cell adhesion. Incubate for 1 hour at 37°C. Causality: BSA occupies any remaining protein-binding sites on the plastic, ensuring that observed cell attachment is specifically mediated by the coated fibronectin.

-

Cell & Peptide Preparation: While blocking, harvest cells (e.g., fibroblasts) and resuspend in serum-free media to a concentration of 1x10^5 cells/mL. Prepare serial dilutions of YRGDS peptide (e.g., from 1000 µg/mL to 10 µg/mL) in serum-free media. As a crucial negative control, prepare identical dilutions of a control peptide (e.g., YRGES-OH).

-

Seeding: Aspirate blocking solution from wells. Add 50 µL of the appropriate peptide dilution (or media only for positive control) to each well. Immediately add 50 µL of the cell suspension to each well.

-

Incubation: Incubate the plate for 1 hour at 37°C to allow for adhesion.

-

Washing: Gently wash the wells three times with PBS to remove non-adherent cells.

-

Quantification: Fix the remaining adherent cells with 4% paraformaldehyde for 10 minutes. Stain with 0.1% Crystal Violet solution for 20 minutes. Wash thoroughly with water and allow to dry. Solubilize the dye with 10% acetic acid and read the absorbance at 595 nm on a plate reader.

Data Presentation:

Table 1: Representative Data from a YRGDS-Mediated Cell Adhesion Inhibition Assay

| Treatment | Concentration (µg/mL) | Mean Absorbance (595 nm) | % Adhesion (Relative to Control) |

|---|---|---|---|

| Positive Control | 0 | 1.25 | 100% |

| YRGDS | 1000 | 0.15 | 12% |

| 500 | 0.31 | 25% | |

| 100 | 0.78 | 62% | |

| 10 | 1.19 | 95% |

| YRGES (Control) | 1000 | 1.22 | 98% |

Data demonstrates a dose-dependent inhibition of cell adhesion by YRGDS, while the control YRGES peptide has no significant effect, confirming the specificity of the RGD sequence.

Protocol 4.2: Western Blot Analysis of FAK Phosphorylation

This protocol assesses the effect of YRGDS on the integrin signaling cascade by measuring the phosphorylation state of FAK.

Step-by-Step Methodology:

-

Cell Culture: Plate cells on fibronectin-coated dishes and allow them to adhere and spread for several hours until they are well-attached.

-

Treatment: Treat the adherent cells with a high concentration of YRGDS (e.g., 500 µg/mL) or a control peptide for a short duration (e.g., 15-30 minutes). Causality: Using pre-adhered cells and treating for a short period allows for the specific analysis of signaling disassembly, as opposed to preventing initial adhesion.

-

Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate with a primary antibody specific for phosphorylated FAK (p-FAK Y397).

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect signal using an ECL substrate.

-

-

Stripping and Re-probing (Self-Validating System): After imaging, strip the membrane and re-probe with an antibody for total FAK. This ensures that any observed decrease in the p-FAK signal is due to reduced phosphorylation, not a decrease in the total amount of FAK protein.

Section 5: Conclusion and Broader Implications

The H-Tyr-Arg-Gly-Asp-Ser-OH peptide is a powerful molecular probe that functions through the competitive inhibition of RGD-dependent integrins. Its mechanism of action is twofold: first, it physically blocks the binding of cells to the extracellular matrix, and second, it consequently abrogates the "outside-in" signaling necessary for focal adhesion maturation, cytoskeletal organization, and cell survival. The experimental frameworks provided here offer robust methods for dissecting these processes. Understanding the intricacies of this mechanism has not only been fundamental to basic cell biology but has also paved the way for therapeutic strategies targeting integrin interactions in fields such as oncology and regenerative medicine.[12]

References

-

ResearchGate. (n.d.). The RGD-dependent integrins. The RGD peptide (Arg-Gly-Asp) binding... Retrieved February 2, 2026, from [Link]

-

Luo, Y., et al. (2021). Inhibited effect of an RGD peptide hydrogel on the expression of β1-integrin, FAK, and Akt in Tenon's capsule fibroblasts. PubMed. Retrieved February 2, 2026, from [Link]

-

Neubauer, S., et al. (2021). RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field. PubMed Central. Retrieved February 2, 2026, from [Link]

-

Cheresh, D. A. (1987). Human endothelial cells synthesize and express an Arg-Gly-Asp-directed adhesion receptor involved in attachment to fibrinogen and von Willebrand factor. National Institutes of Health. Retrieved February 2, 2026, from [Link]

-

Takahashi, K., et al. (2023). The Cell Adhesion Activity of the Joining Peptide of Proopiomelanocortin. MDPI. Retrieved February 2, 2026, from [Link]

-

Reyes, C. D., & García, A. J. (2004). Advantages of RGD peptides for directing cell association with biomaterials. PubMed Central. Retrieved February 2, 2026, from [Link]

-

Kato, R., et al. (2020). Structure–Activity Relationships of RGD-Containing Peptides in Integrin αvβ5-Mediated Cell Adhesion. ACS Omega. Retrieved February 2, 2026, from [Link]

-

G-Smaldone, M., et al. (2014). Intracellular targets of RGDS peptide in melanoma cells. PubMed Central. Retrieved February 2, 2026, from [Link]

-

Valdramidou, D., et al. (2008). RGD-independent Cell Adhesion via a Tissue Transglutaminase-Fibronectin Matrix Promotes Fibronectin Fibril Deposition and Requires Syndecan-4/2 and α5β1 Integrin Co-signaling. PubMed Central. Retrieved February 2, 2026, from [Link]

-

Ylänne, J. (1990). RGD peptides may only temporarily inhibit cell adhesion to fibronectin. PubMed. Retrieved February 2, 2026, from [Link]

-

Ulivieri, C., et al. (2012). A small-molecule RGD-integrin antagonist inhibits cell adhesion, cell migration and induces anoikis in glioblastoma cells. PubMed Central. Retrieved February 2, 2026, from [Link]

-

Massia, S. P., & Hubbell, J. A. (1991). Covalent surface immobilization of Arg-Gly-Asp- and Tyr-Ile-Gly-Ser-Arg-containing peptides to obtain well-defined cell-adhesive substrates. PubMed. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Bidirectional signaling of RGD-binding integrins. The figure... Retrieved February 2, 2026, from [Link]

-

Dechichi, P., et al. (2023). Effects of Physically Adsorbed and Chemically Immobilized RGD on Cell Adhesion to a Hydroxyapatite Surface. MDPI. Retrieved February 2, 2026, from [Link]

-

Auernheimer, J., et al. (2005). Photoswitched Cell Adhesion on Surfaces with RGD Peptides. Journal of the American Chemical Society. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Competitive inhibition of RGD binding. Binding of LSM 192 cells to... Retrieved February 2, 2026, from [Link]

-

Faucheux, N., et al. (2008). The effect of RGD density on osteoblast and endothelial cell behavior on RGD-grafted polyethylene terephthalate surfaces. ResearchGate. Retrieved February 2, 2026, from [Link]

-

Yip, P. M., et al. (1998). The Arg-Gly-Asp Motif in the Cell Adhesion Molecule L1 Promotes Neurite Outgrowth via Interaction with the αvβ3 Integrin. PubMed Central. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2023). (PDF) Molecular View on the i RGD Peptide Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles. Retrieved February 2, 2026, from [Link]

-

Arts, R., et al. (2023). The emerging role of human transmembrane RGD-based counter-receptors of integrins in health and disease. PubMed Central. Retrieved February 2, 2026, from [Link]

-

Ulivieri, C., et al. (2012). A small-molecule RGD-integrin antagonist inhibits cell adhesion, cell migration and induces anoikis in glioblastoma cells. PubMed. Retrieved February 2, 2026, from [Link]

-

Bax, D. V., et al. (2003). Cell adhesion to fibrillin-1: identification of an Arg-Gly-Asp-dependent synergy region and a heparin-binding site that regulates focal adhesion formation. PubMed. Retrieved February 2, 2026, from [Link]

-

Costa, P., et al. (2013). Integrin-Specific Control of Focal Adhesion Kinase and RhoA Regulates Membrane Protrusion and Invasion. PLOS One. Retrieved February 2, 2026, from [Link]

-

Wikipedia. (n.d.). Arginylglycylaspartic acid. Retrieved February 2, 2026, from [Link]

-

Kopesky, P. W., et al. (2013). Varying RGD Concentration and Cell Phenotype Alters the Expression of Extracellular Matrix Genes in Vocal Fold Fibroblasts. PubMed Central. Retrieved February 2, 2026, from [Link]

-

Delcroix, P., et al. (2018). Tuning RGD Motif and Hyaluronan Density to Study Integrin Binding. Frontiers. Retrieved February 2, 2026, from [Link]

-

Li, J., et al. (2017). Single-molecule characterization of subtype-specific β1 integrin mechanics. PubMed Central. Retrieved February 2, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]

- 3. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibited effect of an RGD peptide hydrogel on the expression of β1-integrin, FAK, and Akt in Tenon's capsule fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Integrin-Specific Control of Focal Adhesion Kinase and RhoA Regulates Membrane Protrusion and Invasion | PLOS One [journals.plos.org]

- 9. The emerging role of human transmembrane RGD-based counter-receptors of integrins in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A small-molecule RGD-integrin antagonist inhibits cell adhesion, cell migration and induces anoikis in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A small-molecule RGD-integrin antagonist inhibits cell adhesion, cell migration and induces anoikis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cellgs.com [cellgs.com]

H-Tyr-Arg-Gly-Asp-Ser-OH: Integrin Binding Specificity and Experimental Utility

The following guide details the technical specifications, binding mechanisms, and experimental utility of H-Tyr-Arg-Gly-Asp-Ser-OH (YRGDS).

Executive Summary

H-Tyr-Arg-Gly-Asp-Ser-OH (YRGDS) is a synthetic pentapeptide incorporating the canonical Arg-Gly-Asp (RGD) adhesion motif. While the RGD sequence is the universal recognition site for approximately half of the known integrin superfamily (including

The N-terminal Tyrosine (Tyr) serves a dual purpose: it increases the hydrophobicity of the peptide, potentially altering local binding kinetics, and crucially, provides a phenol group for radioiodination (

Molecular Mechanism of Action

The RGD Pharmacophore

The binding of YRGDS to integrins is driven by the electrostatic and coordinate interactions of the RGD motif within the interface of the integrin

-

Arginine (Arg): The guanidinium group forms a bidentate salt bridge with conserved aspartate residues (e.g., Asp218 in

) in the -

Aspartic Acid (Asp): The carboxylate group coordinates with a divalent cation (Mg

or Mn -

Glycine (Gly): Acts as a flexible spacer, allowing the Arg and Asp residues to adopt the correct distance and orientation to bridge the subunit interface.

Linear vs. Cyclic Conformation

YRGDS is a linear peptide . Unlike cyclic RGD mimetics (e.g., Cilengitide), which are conformationally constrained to fit the "deep" high-affinity state of the binding pocket, YRGDS retains significant flexibility.

-

Consequence: This flexibility results in a higher entropic cost upon binding, generally leading to lower affinity (IC

in the -

Selectivity: YRGDS exhibits broad-spectrum binding . It effectively targets

(fibrinogen receptor on platelets) and

Binding Specificity Profile

The following data summarizes the comparative binding affinity of YRGDS against key integrin subtypes relative to other RGD ligands.

Table 1: Comparative Inhibitory Constants (IC

| Ligand Structure | Primary Target | Specificity Notes | ||

| H-Tyr-Arg-Gly-Asp-Ser-OH (YRGDS) | Pan-RGD ( | 1.5 - 5.0 | 0.2 - 1.0 | High affinity for platelet integrins; Tyr allows |

| H-Arg-Gly-Asp-Ser-OH (RGDS) | Fibronectin Receptor ( | ~2.0 | ~0.5 | Native fibronectin fragment; lower hydrophobicity than YRGDS. |

| Cyclo(RGDfV) (Cilengitide) | 0.003 | > 10 | Highly selective for | |

| H-Arg-Gly-Glu-Ser-OH (RGES) | Negative Control | > 1000 | > 1000 | Inactive control; Asp |

Note: Values are approximate and dependent on specific assay conditions (e.g., solid-phase vs. cell-based).

Experimental Workflows

Protocol A: Solid-Phase Integrin Binding Competition Assay

Objective: Determine the IC

Reagents:

-

Purified Integrin

-

Ligand: Biotin-Vitronectin

-

Competitor: YRGDS (Serial dilutions: 0.01

M to 100 -

Detection: Streptavidin-HRP + TMB Substrate

Step-by-Step Methodology:

-

Coating: Immobilize purified integrin (1

g/mL in PBS) onto a 96-well high-binding microplate. Incubate overnight at 4°C. -

Blocking: Wash 3x with TBST. Block non-specific sites with 3% BSA in PBS for 2 hours at RT.

-

Competition: Add 50

L of YRGDS (variable conc.) mixed with 50 -

Incubation: Incubate for 2 hours at RT to allow equilibrium binding.

-

Washing: Wash 5x with TBST to remove unbound ligands.

-

Detection: Add Streptavidin-HRP (1:2000) for 45 mins. Wash 5x. Add TMB substrate and stop reaction with 1M H

SO -

Analysis: Measure OD

. Plot % Inhibition vs. Log[YRGDS].

Protocol B: Platelet Aggregation Inhibition Assay

Objective: Validate YRGDS biological activity by inhibiting thrombin-induced platelet aggregation via

-

Preparation: Isolate Platelet-Rich Plasma (PRP) from citrated human blood via centrifugation (200 x g, 15 min).

-

Treatment: Pre-incubate PRP (250

L) with YRGDS (100 -

Induction: Add Thrombin (0.5 U/mL) to trigger aggregation.

-

Measurement: Monitor light transmission using an aggregometer for 10 minutes. YRGDS should maintain high turbidity (low transmission) by preventing aggregation.

Visualization of Mechanisms

Experimental Workflow: Solid-Phase Binding Assay

Caption: Figure 1. Step-by-step workflow for determining YRGDS affinity using a competitive solid-phase ELISA.

Integrin Signaling Pathway Activation

Caption: Figure 2. Signal transduction cascade initiated by Integrin-Ligand binding, leading to cytoskeletal changes.

Troubleshooting & Optimization (Senior Scientist Insights)

-

Peptide Stability: YRGDS is susceptible to proteolytic degradation in serum-containing media. For cell-based assays exceeding 1 hour, include protease inhibitors or use serum-free media.

-

Solubility: The Tyrosine residue decreases water solubility compared to RGDS. Dissolve the stock in 5-10% DMSO or 0.1M Acetic Acid before diluting in buffer.

-

Specificity Controls: Always run a parallel control with H-Tyr-Arg-Gly-Glu-Ser-OH (YRGES) . The Asp

Glu mutation renders the peptide inactive, confirming that any observed effect of YRGDS is due to specific integrin blockade and not non-specific toxicity.

References

-

Ruoslahti, E. (1996). "RGD and other recognition sequences for integrins." Annual Review of Cell and Developmental Biology. Link

-

Pytela, R., et al. (1985). "Identification and isolation of the 140 kd cell surface glycoprotein with properties expected of a fibronectin receptor." Cell. Link

-

Hynes, R.O. (2002). "Integrins: bidirectional, allosteric signaling machines." Cell. Link

-

Xiong, J.P., et al. (2002). "Crystal structure of the extracellular segment of integrin alpha V beta 3 in complex with an Arg-Gly-Asp ligand." Science. Link

-

Mas-Moruno, C., et al. (2010). "Cilengitide: the first anti-angiogenic small molecule drug candidate design, synthesis and clinical evaluation." Anti-Cancer Agents in Medicinal Chemistry. Link

The Pivotal Role of H-Tyr-Arg-Gly-Asp-Ser-OH in Orchestrating Cell-Extracellular Matrix Interactions: A Technical Guide

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the structure, function, and application of the H-Tyr-Arg-Gly-Asp-Ser-OH (YRGDS) peptide. We will delve into its critical role in mediating cell interactions with the extracellular matrix (ECM), the subsequent intracellular signaling cascades, and provide detailed protocols for its synthesis, purification, and functional characterization.

Introduction: The RGD Motif as a Universal Cell Adhesion Ligand

The extracellular matrix is a complex and dynamic network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells. Cell adhesion to the ECM is a fundamental process that governs cell migration, proliferation, differentiation, and survival.[1] A key player in this intricate dance is the tripeptide motif Arginine-Glycine-Aspartic acid (RGD).[2] This sequence is found in numerous ECM proteins, including fibronectin, vitronectin, and laminin, and serves as a primary recognition site for a family of transmembrane receptors known as integrins.[1][2]

The synthetic pentapeptide H-Tyr-Arg-Gly-Asp-Ser-OH, a derivative of the minimal RGD sequence, has emerged as a powerful tool in biomedical research and drug development. The addition of Tyrosine (Tyr) and Serine (Ser) residues flanking the core RGD motif can influence its binding affinity and specificity for different integrin subtypes. This guide will explore the multifaceted role of YRGDS in engaging the cellular machinery that governs ECM interactions.

Section 1: The Molecular Basis of YRGDS-Integrin Interaction

The specificity of the RGD-integrin interaction is crucial for its biological function. The Arg and Asp residues of the RGD motif form critical contacts with the integrin binding pocket.[3] The guanidinium group of Arginine engages with acidic residues in one integrin subunit, while the carboxylate group of Aspartic acid coordinates with a metal ion-dependent adhesion site (MIDAS) in the other subunit.[3][4] The flanking residues, Tyrosine and Serine in the case of YRGDS, can further modulate this interaction, contributing to the selectivity for specific integrin heterodimers.[5]

Integrin Subtype Specificity

The YRGDS peptide has been shown to interact with several integrin subtypes, albeit with varying affinities. Understanding this specificity is paramount for designing targeted therapeutics and biomaterials.

| Integrin Subtype | Ligand Specificity | Reported Role in YRGDS Interaction |

| αvβ3 | Binds a wide range of RGD-containing proteins. | A primary target for YRGDS, mediating angiogenesis and tumor metastasis.[4] |

| αvβ5 | Recognizes RGD sequences, particularly in vitronectin. | Involved in cell adhesion and signaling in response to YRGDS.[5] |

| α5β1 | The classic fibronectin receptor, binding to its RGD site. | Can be engaged by YRGDS, influencing cell adhesion and migration. |

| αIIbβ3 | Found on platelets, binds to RGD in fibrinogen. | YRGDS can inhibit platelet aggregation by competing for this binding site.[3] |

Section 2: Downstream Signaling Cascades Initiated by YRGDS Engagement

The binding of YRGDS to integrins is not a passive event; it triggers a cascade of intracellular signals, collectively known as "outside-in" signaling.[4] This process translates the external cue of ligand binding into a cellular response.

Focal Adhesion Kinase (FAK) and Src Family Kinases: The Central Hub

Upon integrin clustering induced by YRGDS binding, a non-receptor tyrosine kinase, Focal Adhesion Kinase (FAK), is recruited to the cytoplasmic tail of the integrin β subunit.[6][7] This leads to the autophosphorylation of FAK at Tyrosine 397, creating a high-affinity binding site for Src family kinases (SFKs).[6] The formation of the FAK-Src dual kinase complex is a critical event that amplifies the initial signal and leads to the phosphorylation of numerous downstream targets.[6][7]

Caption: Solid-Phase Peptide Synthesis Workflow.

High-Performance Liquid Chromatography (HPLC) Purification

Principle: Reversed-phase HPLC separates peptides based on their hydrophobicity. The crude peptide mixture is passed through a column packed with a nonpolar stationary phase, and peptides are eluted with a gradient of increasing organic solvent. [8][9] Protocol:

-

Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (ACN) with 0.1% TFA. Filter the sample through a 0.22 µm filter. [9]2. Mobile Phases: Prepare two mobile phases: Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in ACN).

-

Gradient Elution: Equilibrate the C18 column with a low percentage of Solvent B. Inject the sample and elute with a linear gradient of increasing Solvent B concentration.

-

Fraction Collection: Monitor the elution profile at 214 nm and 280 nm and collect fractions corresponding to the major peak.

-

Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Cell Adhesion Assay

Principle: This assay quantifies the ability of cells to attach to a substrate coated with the YRGDS peptide. [10][11] Protocol:

-

Plate Coating: Coat the wells of a 96-well plate with a solution of YRGDS peptide (e.g., 10 µg/mL in PBS) and incubate for 1-2 hours at 37°C. [12]2. Blocking: Wash the wells with PBS and block any remaining non-specific binding sites with a solution of 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.

-

Cell Seeding: Harvest cells, resuspend them in serum-free media, and seed them into the coated wells at a desired density (e.g., 5 x 10^4 cells/well). [5][13]4. Incubation: Allow the cells to adhere for a specific time (e.g., 1-2 hours) at 37°C.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification: Quantify the number of adherent cells. This can be done by staining the cells with crystal violet and measuring the absorbance, or by using a fluorescent dye like Calcein-AM.

Western Blotting for Phosphorylated Signaling Proteins

Principle: This technique is used to detect the phosphorylation status of specific proteins (e.g., FAK, Src) in response to YRGDS stimulation, providing insight into the activation of signaling pathways. [14][15] Protocol:

-

Cell Stimulation: Seed cells on YRGDS-coated plates and incubate for various time points.

-

Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-FAK Tyr397).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against the total protein to normalize for loading differences.

Section 4: Applications in Research and Drug Development

The unique ability of YRGDS to modulate cell adhesion and signaling has led to its widespread use in various fields:

-

Tissue Engineering: YRGDS is frequently used to functionalize biomaterial scaffolds to promote cell attachment, proliferation, and tissue regeneration.

-

Cancer Research: As certain integrins are overexpressed on tumor cells, YRGDS can be used to target therapeutic agents or imaging probes specifically to tumors. [16]* Drug Delivery: YRGDS can be conjugated to nanoparticles or drug carriers to enhance their delivery to specific cell types.

-

Basic Research: YRGDS serves as a valuable tool to dissect the molecular mechanisms of integrin-mediated cell adhesion and signaling.

Conclusion

The H-Tyr-Arg-Gly-Asp-Ser-OH peptide is a powerful and versatile tool for investigating and manipulating the intricate relationship between cells and their extracellular environment. Its ability to specifically engage integrin receptors and trigger downstream signaling pathways has profound implications for our understanding of fundamental cellular processes and for the development of novel therapeutic strategies. The detailed protocols and conceptual framework provided in this guide are intended to empower researchers to effectively utilize this important peptide in their scientific endeavors.

References

- The RGD peptide binding to integrin leads to activation of NO...

- RGD-induced activations of FA pathway. (a) Schematic illustration of...

-

Integrin-regulated FAK-Src signaling in normal and cancer cells - PubMed - NIH. [Link]

-

RGD and other recognition sequences for integrins - PubMed - NIH. [Link]

-

Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC. [Link]

-

RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC - PubMed Central. [Link]

-

Structure–Activity Relationships of RGD-Containing Peptides in Integrin αvβ5-Mediated Cell Adhesion | ACS Omega - ACS Publications. [Link]

-

(PDF) Structure–Activity Relationships of RGD-Containing Peptides in Integrin αvβ5-Mediated Cell Adhesion - ResearchGate. [Link]

- PROTOCOL FOR CELL ADHESION ASSAYS Prepared by: Bin Hu A.

-

Protein-Protein Interaction Detection: Methods and Analysis - PMC - NIH. [Link]

- Western blot analysis of Src expression (Src) and phosphorylation...

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL not available)

-

A Review of Cell Adhesion Studies for Biomedical and Biological Applications - PMC. [Link]

-

Detection of Phosphorylated Proteins by Western Blotting | Bio-Rad Antibodies. [Link]

-

The emerging role of human transmembrane RGD-based counter-receptors of integrins in health and disease - PubMed Central. [Link]

-

Cell adhesion and surface interactions: A comprehensive review of surface energy, wettability, and topography effects - AIP Publishing. [Link]

- The Synthesis of RGD Peptides via Solid Phase Peptide Synthesis. (URL not available)

- User Guide RGD (Arg-Gly-Asp) Peptide. (URL not available)

-

How to study Protein-Peptide interaction ? | ResearchGate. [Link]

-

Efficient Purification of Synthetic Peptides at High and Low pH - Agilent. [Link]

-

What techniques are used to study protein-protein interactions? - Patsnap Synapse. [Link]

-

Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC - PubMed Central. [Link]

-

HPLC Analysis and Purification of Peptides - PMC - PubMed Central. [Link]

-

Structural analysis of peptide binding to integrins for cancer detection and treatment - NIH. [Link]

-

Structure–Activity Relationships of RGD-Containing Peptides in Integrin αvβ5-Mediated Cell Adhesion - PMC - PubMed Central. [Link]

-

Techniques to stimulate and interrogate cell–cell adhesion mechanics - PMC. [Link]

-

Integrin Targeting and Beyond: Enhancing Cancer Treatment with Dual-Targeting RGD (Arginine–Glycine–Aspartate) Strategies - MDPI. [Link]

- Structural analysis of the interactions between the RGD peptide and the...

-

Methods and Protocols of Modern Solid-Phase Peptide Synthesis - ResearchGate. [Link]

-

Leveraging machine learning models for peptide–protein interaction prediction - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00208J. [Link]

- Modulating Integrin and Growth Factor Signaling With Peptides: Strategies to Synergistically Enhance Bone Tissue Regeneration - ResearchG

-

HPLC Purification of Peptides | Protocols.io. [Link]

- A Review of Cell Adhesion Studies for Biomedical and Biological Applic

-

Complex Formation with Focal Adhesion Kinase: A Mechanism to Regulate Activity and Subcellular Localization of Src Kinases - PMC - NIH. [Link]

-

Peptide-based Interaction Proteomics - PMC - PubMed Central. [Link]

-

(PDF) *Cell Adhesion Assays - ResearchGate. [Link]

-

Solid-phase peptide synthesis - Digital CSIC. [Link]

- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (URL not available)

-

Western Blot for Phosphorylated Proteins - Tips & Troubleshooting - Bio-Techne. [Link]

-

HPLC purification of peptides and miniature proteins - ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The emerging role of human transmembrane RGD-based counter-receptors of integrins in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural analysis of peptide binding to integrins for cancer detection and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Integrin-regulated FAK-Src signaling in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. cellgs.e2ecdn.co.uk [cellgs.e2ecdn.co.uk]

- 13. Structure–Activity Relationships of RGD-Containing Peptides in Integrin αvβ5-Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 16. minds.wisconsin.edu [minds.wisconsin.edu]

Technical Guide: Investigating the Conformational Structure of YRGDS Peptide

Executive Summary

The pentapeptide Tyr-Arg-Gly-Asp-Ser (YRGDS) represents a critical model in the study of cell adhesion mechanics. While the core Arg-Gly-Asp (RGD) motif is the universal recognition site for integrin receptors (specifically

This guide provides a rigorous technical framework for investigating the conformational ensemble of YRGDS. Unlike rigid proteins, short linear peptides like YRGDS exist in dynamic equilibrium. Therefore, structural elucidation requires a hybrid approach combining Molecular Dynamics (MD) simulations with Nuclear Magnetic Resonance (NMR) spectroscopy .

Structural Biology & Mechanistic Context

The RGD Turn Hypothesis

The bioactivity of YRGDS is governed by the spatial arrangement of the guanidinium group of Arginine and the carboxylate group of Aspartic acid. High-affinity binding to integrins requires these groups to be separated by approximately 6–7 Å , a distance typically achieved when the backbone adopts a

The Role of Flanking Residues[1][2]

-

Tyrosine (Y, N-term): Provides a chromophore for UV quantification (

) and a site for radio-iodination ( -

Serine (S, C-term): Increases water solubility and provides hydrogen bonding capabilities that may cap the C-terminus, preventing aggregation.

Mechanism of Integrin Interaction

The Aspartate (D) residue coordinates with a divalent metal cation (

Computational Modeling Workflow (In-Silico)

Before wet-lab experimentation, MD simulations are essential to map the free energy landscape and identify metastable conformers.

Simulation Protocol

Objective: Sample the conformational space of YRGDS in explicit solvent to calculate the population of bioactive turn structures.

Causality: We use explicit solvent (TIP3P) rather than implicit models because water bridges are critical for stabilizing peptide turns.

Step-by-Step Methodology:

-

System Construction: Build the linear YRGDS structure using a standard force field (e.g., AMBER ff14SB or CHARMM36m , optimized for disordered peptides).

-

Solvation: Place the peptide in a cubic box with a minimum 1.0 nm buffer distance to box edges. Fill with TIP3P water molecules.

-

Ionization: Add

and -

Energy Minimization: Steepest descent algorithm (5,000 steps) to remove steric clashes.

-

Equilibration:

-

NVT Ensemble: 100 ps at 300 K to stabilize temperature.

-

NPT Ensemble: 100 ps at 1 bar to stabilize density.

-

-

Production Run: Run 500 ns to 1

s simulation. -

Clustering Analysis: Use the GROMOS algorithm to cluster structures based on an RMSD cutoff of 0.2 nm.

Visualization: MD Workflow

The following diagram illustrates the logical flow of the computational pipeline.

Figure 1: Molecular Dynamics simulation workflow for sampling YRGDS conformational ensembles.

Experimental Validation (In-Vitro)

Computational models must be validated by physical data. Solution NMR is the gold standard for peptides of this size.

NMR Spectroscopy Strategy

Objective: Determine the solution structure and identify intramolecular hydrogen bonds.

Self-Validating Check: If the amide proton (

Key Experiments:

| Experiment | Purpose | Causality/Insight |

| 1D | Check purity and aggregation. | Sharp lines indicate monomeric state; broadening implies aggregation. |

| TOCSY | Identify spin systems (residues). | Correlates all protons within a specific amino acid side chain. |

| NOESY / ROESY | Measure inter-proton distances. | NOE intensity is proportional to |

| Dispersion check. | Resolves overlap in proton dimension by spreading into carbon dimension. |

Protocol: NMR Structure Elucidation

-

Sample Preparation: Dissolve 2–5 mg of YRGDS in 500

L of -

Data Acquisition: Record NOESY spectra with mixing times of 200–400 ms.

-

Assignment: Use the "Sequential Assignment" strategy (linking spin systems via

NOEs). -

Constraint Generation: Convert NOE volumes to distance upper bounds (Strong < 2.5 Å, Medium < 3.5 Å, Weak < 5.0 Å).

-

Structure Calculation: Use simulated annealing (e.g., CYANA or ARIA) to satisfy constraints.

Visualization: NMR Logic

This diagram details the sequential logic used to assign the peptide backbone and derive the structure.

Figure 2: NMR structural elucidation workflow, moving from spectral assignment to 3D structure calculation.

Structure-Activity Relationship (SAR)

Understanding the structure allows for the rational design of better inhibitors.[1]

The "Active" Conformation

Research indicates that the bioactive conformation of RGD peptides involves a "kinked" or "turn" structure.

-

Linear YRGDS: Populates the turn conformation only transiently (~5-10% of time).

-

Cyclic RGD (e.g., Cilengitide): Constrained chemically to be 100% in the turn conformation.

Implication: YRGDS is a lower-affinity ligand (

Visualization: Integrin Binding Logic

The following diagram illustrates the molecular recognition event.

Figure 3: Mechanism of YRGDS binding to Integrin, highlighting the requirement for conformational selection.

References

-

Ruoslahti, E., & Pierschbacher, M. D. (1987). New perspectives in cell adhesion: RGD and integrins. Science. Link

-

Kapp, T. G., et al. (2017). A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins. Scientific Reports. Link

-

Aumailley, M., et al. (1991). Arg-Gly-Asp constrained within cyclic pentapeptides. Strong and selective inhibitors of cell adhesion to vitronectin and laminin fragment P1.[1] FEBS Letters. Link

-

Hautanen, A., et al. (1989). Effects of modifications of the RGD sequence and its context on recognition by the fibronectin receptor. Journal of Biological Chemistry. Link

-

Case, D. A., et al. (2005). The Amber biomolecular simulation programs. Journal of Computational Chemistry. Link

Sources

Methodological & Application

Technical Guide: Surface Functionalization with H-Tyr-Arg-Gly-Asp-Ser-OH (YRGDS) for Integrin-Mediated Cell Adhesion

Executive Summary & Mechanistic Rationale

H-Tyr-Arg-Gly-Asp-Ser-OH (YRGDS) is a synthetic pentapeptide containing the canonical RGD (Arg-Gly-Asp) motif, the primary recognition site for various integrins, including

Critical Technical Insight: Passive adsorption of short RGD peptides to standard Tissue Culture Treated (TCT) plastic is thermodynamically unstable . The peptide lacks the hydrophobic domains required for strong Van der Waals interactions with the polystyrene surface. Consequently, "coated" peptides often desorb upon media addition, leading to experimental variability.

The Solution: To create a self-validating, reproducible substrate, this protocol prioritizes Covalent Conjugation (via EDC/NHS chemistry) or Carrier-Protein Adsorption (YRGDS-BSA). We include a passive adsorption method only for specific high-binding surface applications, with strict caveats.

Pre-Protocol Analysis: Surface Density & Stoichiometry

Before coating, define the target surface density. Integrin clustering required for focal adhesion formation typically occurs at ligand densities of 1–10 pmol/cm² .

| Parameter | Value | Notes |

| Peptide MW | ~596.6 g/mol | H-Tyr-Arg-Gly-Asp-Ser-OH |

| Target Density | 1–10 pmol/cm² | Minimum for focal adhesion spreading |

| Solubility | Water, PBS | Highly soluble; avoid DMSO if possible to prevent plastic damage |

| Detection | A280 nm | The N-terminal Tyrosine (Y) allows UV quantification |

Protocol A: Covalent Coupling (Gold Standard)

Best For: Long-term culture, shear-stress flow assays, and precise quantitative studies. Mechanism: Carbodiimide crosslinking (EDC) activates carboxyl groups on the plate surface, reacting with the N-terminal amine of the YRGDS peptide to form a stable amide bond.

Materials

-

Plates: Carboxyl-modified 96-well plates (e.g., Corning BioCoat™ or similar functionalized surfaces).

-

Peptide: H-Tyr-Arg-Gly-Asp-Ser-OH (Lyophilized).

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

-

Crosslinkers: EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide) and NHS (N-hydroxysuccinimide).

-

Blocking Buffer: 1% BSA in PBS (w/v) or 1M Ethanolamine (pH 8.5).

Workflow Diagram (DOT)

Caption: Covalent coupling workflow ensuring stable amide bond formation between the surface and the YRGDS peptide N-terminus.

Step-by-Step Procedure

-

Reconstitution: Dissolve YRGDS peptide in sterile PBS to a stock concentration of 1 mg/mL . Store aliquots at -20°C.

-

Activation (The "Prime"):

-

Prepare EDC (4 mg/mL) and NHS (11 mg/mL) in MES Activation Buffer immediately before use. Note: EDC hydrolyzes rapidly in water.

-

Add 50 µL/well (96-well plate) of the EDC/NHS mixture.

-

Incubate for 15 minutes at Room Temperature (RT).

-

Remove solution and wash 1x with MES buffer quickly.

-

-

Coupling (The "Bond"):

-

Dilute YRGDS stock to 10–50 µg/mL in PBS (pH 7.4).

-

Add 50 µL/well immediately after the activation wash.

-

Incubate for 2 hours at RT or Overnight at 4°C in a humidified chamber.

-

-

Blocking (The "Noise Reduction"):

-

Aspirate peptide solution. Save this supernatant for QC (See Section 6).

-

Add 100 µL/well of Blocking Buffer (1M Ethanolamine pH 8.5 is preferred to quench unreacted esters; BSA is acceptable).

-

Incubate for 30 minutes at RT.

-

-

Washing: Wash wells 3x with sterile PBS. Plates are now ready.

Protocol B: Passive Adsorption (High Concentration)

Best For: Short-term adhesion assays ( < 4 hours) or when using "High-Bind" ELISA-grade plates. Warning: This method relies on weak hydrophobic interactions. The peptide will desorb over time.

-

Surface Selection: Use Polystyrene plates rated "High Binding" (hydrophilic/anionic surface treatment). Standard TCT plates are often insufficient.

-

Coating Solution: Dilute YRGDS to 100 µg/mL in Carbonate-Bicarbonate Buffer (pH 9.6) .

-

Why pH 9.6? High pH deprotonates the peptide, potentially exposing more hydrophobic character or altering charge states to favor adsorption on specific plastics.

-

-

Incubation: Add 50 µL/well. Incubate Overnight at 4°C .

-

Evaporation Option: For maximum loading, allow the solution to dry completely in a sterile hood (air dry). This forces the peptide onto the plastic, though denaturation is not a concern for this short linear sequence.

-

-

Wash: Gently wash 1x with PBS. Do not use detergents (Tween-20) as they will strip the peptide.

Mechanistic Validation: Integrin Signaling Pathway

To confirm the coating is bioactive, researchers should observe specific downstream signaling. The YRGDS motif binds integrins, triggering the recruitment of Talin and Paxillin, and the phosphorylation of Focal Adhesion Kinase (FAK).

Caption: Signal transduction cascade initiated by cell attachment to YRGDS-coated surfaces.

Quality Control (QC) & Troubleshooting

QC 1: Coating Efficiency (The "Tyr" Check)

Since the peptide contains Tyrosine (Tyr), it absorbs light at 280 nm.

-

Measure A280 of the Input Solution (

). -

Measure A280 of the Post-Incubation Supernatant (

). -

% Coating Efficiency =

. Note: For Protocol A, this confirms consumption of the peptide.

QC 2: Functional Adhesion Assay

-

Seed HUVECs or Fibroblasts (known to express RGD-binding integrins) at

cells/well. -

Allow attachment for 45 minutes at 37°C.

-

Gently wash away non-adherent cells.

-

Fix and stain with Crystal Violet or DAPI.

-

Control: Cells seeded on BSA-blocked wells (Negative) vs. Fibronectin-coated wells (Positive).

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Cell Attachment | Peptide washed off (Protocol B) | Switch to Protocol A (Covalent) or dry the plate. |

| High Background | Non-specific binding to plastic | Improve Blocking step (Use 1% BSA for 1hr). |

| No Signaling (pFAK) | Steric hindrance | The peptide is too close to the plastic. Use a linker (e.g., LC-SPDP) or conjugate YRGDS to BSA before coating. |

| Variable Results | Peptide degradation | Use fresh EDC/NHS. Avoid serum in the attachment phase (serum proteases degrade linear RGD). |

References

-

Ruoslahti, E. (1996). RGD and other recognition sequences for integrins.[1][2][3][4] Annual Review of Cell and Developmental Biology, 12, 697-715. Link

-

Hersel, U., Dahmen, C., & Kessler, H. (2003). RGD modified polymers: biomaterials for stimulated cell adhesion and beyond.[2][3][5] Biomaterials, 24(24), 4385-4415. Link

-

Thermo Fisher Scientific. (n.d.). Covalent Protein Coupling to Carboxylated Beads/Surfaces Protocol. Thermo Fisher Technical Resources. Link

-

Hautanen, A., et al. (1989). Effects of the RGD sequence and its context on cell adhesion. Journal of Biological Chemistry, 264, 1437-1442. Link

Sources

Application Note: Precision Tuning of YRGDS Surface Density for Optimal Cell Adhesion

Topic: YRGDS Peptide Concentration for Optimal Cell Attachment Content Type: Application Note & Protocol Guide Audience: Researchers, scientists, and drug development professionals.

Abstract

The pentapeptide YRGDS (Tyrosine-Arginine-Glycine-Aspartic Acid-Serine) is a canonical integrin-binding ligand used to functionalize biomaterials and culture surfaces. While the RGD motif drives adhesion, the N-terminal Tyrosine (Y) provides a critical spectroscopic handle for quantifying ligand density, and the C-terminal Serine (S) enhances solubility and linker flexibility. This guide details the methodology to determine the optimal YRGDS concentration for cell attachment, distinguishing between bulk coupling concentration and the biologically relevant surface ligand density.

Introduction & Mechanistic Grounding

The YRGDS Advantage

Unlike the minimal RGD tripeptide, YRGDS offers distinct advantages for rigorous surface engineering:

-

Quantifiability: The phenolic ring of Tyrosine allows for direct quantification of surface density using UV absorbance (280 nm) or radio-iodination (

I labeling), enabling "self-validating" protocols. -

Integrin Specificity: YRGDS primarily targets

and

The "Goldilocks" Zone of Ligand Spacing

Cell adhesion is not a binary "on/off" state but a continuum governed by ligand spacing.

-

< 1 fmol/cm² (Spacing > 440 nm): Insufficient for spreading; cells may attach loosely but remain rounded.

-

1–10 pmol/cm² (Spacing ~140 nm): Enables focal contact formation and stress fiber organization.[1]

-

> 100 pmol/cm²: Saturation. Can lead to "integrin crowding," preventing clustering or causing non-specific steric hindrance.

Critical Insight: Do not rely solely on the concentration of the peptide in the coupling solution. The coupling efficiency varies based on substrate chemistry (e.g., Gold vs. PEG-Hydrogel vs. TCPS). You must map the Input Concentration to the Final Surface Density.

Strategic Visualization

Workflow: The Optimization Cycle

The following diagram outlines the iterative process required to define the optimal concentration for your specific cell type and material.

Figure 1: The iterative workflow for optimizing YRGDS surface density. Note that Step 3 (Validation) is the bridge between chemical input and biological output.

Experimental Protocols

Protocol A: Surface Functionalization (EDC/NHS Coupling Example)

Target: Carboxylated surfaces (e.g., functionalized glass, COOH-SAMs, or hydrogels).

Materials:

-

YRGDS Peptide (Lyophilized, >95% Purity).

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

NHS (N-Hydroxysuccinimide).

-

Activation Buffer: 0.1 M MES, pH 6.0.

-

Coupling Buffer: PBS, pH 7.4.

Procedure:

-

Activation: Incubate the substrate with 50 mM EDC and 50 mM NHS in MES buffer for 15–30 minutes at room temperature.

-

Wash: Briefly rinse with MES buffer to remove unreacted EDC/NHS.

-

Coupling (The Variable Step):

-

Prepare YRGDS solutions in PBS at logarithmic intervals: 0 µM (Control), 10 µM, 100 µM, 500 µM, 1 mM, 5 mM .

-

Note: High concentrations (>1 mM) are often needed for hydrogels due to diffusion limits. Planar surfaces may saturate at lower input concentrations.

-

Incubate activated surface with YRGDS solution for 2–4 hours at Room Temp (or overnight at 4°C).

-

-

Deactivation: Wash with 1 M Ethanolamine (pH 8.5) for 20 minutes to quench remaining active esters and prevent non-specific binding.

-

Rigorous Washing: Wash 3x with PBS, then 1x with PBS + 0.1% Tween-20, then 3x with PBS. Crucial: Weakly adsorbed peptide mimics covalent attachment but desorbs during cell culture, falsifying results.

Protocol B: Self-Validating Surface Density Quantification

This step utilizes the Tyrosine (Y) residue to verify actual surface density.

Method: Direct UV Depletion (For High Surface Area/Hydrogels)

-

Measure the Absorbance (

) of the input peptide solution before coupling. -

Collect all wash fractions after coupling.

-

Measure

of the wash fractions. -

Calculate Bound Peptide:

- (Verify with your specific peptide lot).

-

Divide Moles Bound by the Surface Area (cm²) to get Surface Density (mol/cm²) .

Protocol C: Cell Attachment Assay

Cells: Fibroblasts (e.g., NIH 3T3) or Endothelial Cells (HUVEC). Seeding Density: 10,000 – 25,000 cells/cm² (Low density prevents cell-cell adhesion from masking cell-matrix effects).

Procedure:

-

Block: Incubate surfaces with 1% BSA in PBS for 1 hour to block non-specific adhesion.

-

Seed: Resuspend cells in serum-free media (to avoid competition from serum fibronectin) and seed onto YRGDS surfaces.

-

Incubate: Allow attachment for 60–90 minutes at 37°C.

-

Time Check: >2 hours allows cells to secrete their own ECM, confounding results.

-

-

Wash: Gently wash 2x with warm PBS to remove non-adherent cells.

-

Fix & Stain: Fix with 4% Paraformaldehyde. Stain with Crystal Violet (quantification) or Phalloidin/DAPI (morphology).

-

Quantify:

-

Option A (High Throughput): Lyse cells with 1% SDS and measure A590 (Crystal Violet).

-

Option B (High Content): Image 5 random fields; count cells and measure Spread Area (

/cell) using ImageJ.

-

Data Analysis & Interpretation

The Sigmoidal Response

When plotting Surface Density (x-axis, log scale) vs. Cell Attachment % (y-axis) , you should observe a sigmoidal curve.

-

Phase 1 (Lag): Low density (< 1 fmol/cm²). Cells roll off; attachment is indistinguishable from BSA control.

-

Phase 2 (Exponential): The dynamic range. Small increases in density yield massive gains in spreading. This is your tunable window.

-

Phase 3 (Plateau): Saturation (> 10–100 pmol/cm²). Adding more peptide does not improve attachment and may increase cost or steric hindrance.

Determining

Calculate the effective concentration for 50% maximal attachment (

-

For robust protocols, select a working concentration of

to ensure batch-to-batch reproducibility.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background Binding | Incomplete blocking or "sticky" substrate. | Increase BSA blocking time; use PEG-based backfill; ensure rigorous washing with Tween-20. |

| No Attachment at High Conc. | Steric hindrance or incorrect coupling. | Use a spacer (e.g., PEG-linker) between the surface and YRGDS. The "Y" or "S" might be buried. |

| Cells Round up after 24h | Peptide desorption or degradation. | Ensure covalent coupling (Protocol A). Avoid simple adsorption protocols for long-term culture. |

| Variable Results | Serum interference.[1][2] | Perform the initial attachment assay in serum-free media. Serum proteins (Fibronectin/Vitronectin) compete with YRGDS. |

References

-

Hersel, U., Dahmen, C., & Kessler, H. (2003). RGD modified polymers: biomaterials for stimulated cell adhesion and beyond.[2][3][4][5][6][7] Biomaterials.[3][6][8][9] Link

-

Massia, S. P., & Hubbell, J. A. (1991). An RGD spacing of 440 nm is sufficient for integrin alpha V beta 3-mediated fibroblast spreading and 140 nm for focal contact and stress fiber formation.[1] Journal of Cell Biology. Link

- Key Insight: The foundational paper defining the quantitative limits of RGD surface density (1 fmol/cm² min threshold).

-

Bae, Y. H., et al. (2023). Varying the RGD concentration on a hyaluronic acid hydrogel influences dormancy versus proliferation.[8][10] Journal of Biomedical Materials Research Part A. Link

-

Key Insight: Demonstrates the biological impact of concentration gradients (0–4 mg/mL input) on cell phenotype.[10]

-

-

Kwon, M., et al. (2021). Design of RGDS Peptide-Immobilized Self-Assembling β-Strand Peptide. International Journal of Molecular Sciences. Link

- Key Insight: Discusses the structural implications of YRGDS vs RGDS and self-assembly.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis and Cell Adhesive Properties of Linear and Cyclic RGD Functionalized Polynorbornene Thin Films - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cellgs.com [cellgs.com]

- 5. Hydrogels with well-defined peptide-hydrogel spacing and concentration: impact on epithelial cell behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design of Functional RGD Peptide-Based Biomaterials for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Attachment and spreading of fibroblasts on an RGD peptide-modified injectable hyaluronan hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Varying the RGD concentration on a hyaluronic acid hydrogel influences dormancy versus proliferation in brain metastatic breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Advanced Application Note: YRGDS Peptide for Targeted Drug Delivery Systems

Part 1: Executive Summary & Strategic Rationale

The YRGDS (Tyrosine-Arginine-Glycine-Aspartic Acid-Serine) peptide represents a functionalized derivative of the canonical RGD adhesion motif. While cyclic RGD variants (e.g., cRGDfK) are often cited for higher conformational stability, the linear YRGDS sequence offers specific advantages in early-stage drug development and theranostic applications.

Why YRGDS? The "Y" Factor

The inclusion of Tyrosine (Y) at the N-terminus is not merely structural; it provides a critical functional handle.

-

Radioiodination: The phenol group on Tyrosine allows for facile electrophilic substitution with Iodine-125 (

I) or Iodine-131 ( -

UV Quantification: Tyrosine confers distinct UV absorbance at 280 nm (

), facilitating precise concentration determination during conjugation steps where non-aromatic RGD peptides are invisible to standard UV/Vis. -

Integrin Specificity: The RGDS core maintains high affinity for

and

Part 2: Mechanism of Action

The efficacy of YRGDS-modified nanocarriers relies on the Ligand-Receptor-Endocytosis axis. Unlike passive targeting (EPR effect), which is heterogeneous, YRGDS actively engages cell surface receptors to trigger internalization.

DOT Diagram 1: Integrin-Mediated Nanocarrier Internalization

Caption: Logical flow of YRGDS-mediated binding, receptor clustering, and subsequent endosomal sorting.

Part 3: Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of YRGDS

Objective: Synthesize high-purity YRGDS with a reactive handle for conjugation. Note: For conjugation to nanoparticles, we typically synthesize Ac-C-YRGDS-NH2 . The added N-terminal Cysteine provides a thiol group for site-specific maleimide coupling, preventing random orientation.

Materials:

-

Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).

-

Amino Acids: Fmoc-Ser(tBu)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Cys(Trt)-OH.

-

Coupling Reagents: HBTU (Activator), DIPEA (Base).

-

Solvents: DMF (Reaction), DCM (Washing), Piperidine (Deprotection).

Step-by-Step Methodology:

-

Resin Swelling:

-

Weigh 0.1 mmol resin into a fritted reaction vessel.

-

Swell in DCM for 30 min; drain. Wash with DMF (3x).

-

-

Fmoc Deprotection (The Cycle):

-

Add 20% Piperidine in DMF (5 mL). Shake for 5 min. Drain.

-

Repeat with fresh 20% Piperidine for 15 min.

-

QC Check: Wash resin with DMF (5x). Perform Kaiser Test (Ninhydrin). Blue beads = Free amine (Success).

-

-

Coupling (C-to-N Elongation):

-

Dissolve Fmoc-AA-OH (4 eq), HBTU (3.9 eq) in DMF. Add DIPEA (8 eq).

-

Expert Insight: Pre-activate for 2 minutes before adding to resin to minimize racemization (especially for Cys/His).

-

Add mixture to resin.[1] Shake for 45–60 min at Room Temp.

-

Drain and wash with DMF (5x).

-

Repeat Kaiser Test. Colorless beads = Complete coupling.

-

Sequence Order: Ser

Asp

-

-

Final Cleavage & Global Deprotection:

-

Wash resin with DCM (5x), then dry under

. -

Prepare Cleavage Cocktail: TFA/TIS/H2O/EDT (92.5:2.5:2.5:2.5) .

-

Why EDT? Ethanedithiol is crucial to scavenge trityl cations and prevent alkylation of the Tyrosine ring or Methionine/Cysteine oxidation.

-

Incubate 2–3 hours. Precipitate filtrate in cold Diethyl Ether.

-

-

Purification:

-

Dissolve pellet in

/Acetonitrile (0.1% TFA). -

Purify via RP-HPLC (C18 column). Gradient: 5–60% B over 30 min.

-

Verify Mass via ESI-MS.[2] (Expected MW for YRGDS: ~596.6 g/mol ; C-YRGDS: ~699.7 g/mol ).

-

Protocol B: Conjugation to Liposomal Nanocarriers

Objective: Surface engineering of PEGylated liposomes with YRGDS. Chemistry: Maleimide-Thiol Michael Addition.[3]

Reagents:

-

Pre-formed Liposomes: DSPC:Chol:DSPE-PEG2000-Maleimide (55:40:5 molar ratio).

-

Peptide: Ac-C-YRGDS-NH2 (from Protocol A).

-

Buffer: HEPES (pH 7.4) and HEPES (pH 6.5).

Workflow:

-

Peptide Preparation:

-

Dissolve peptide in degassed HEPES buffer (pH 6.5).

-

Critical: Use pH 6.5–7.0. Above pH 7.5, maleimides hydrolyze rapidly, and thiols can oxidize to disulfides.

-

Determine concentration using Tyrosine absorbance (

).

-

-

Conjugation Reaction:

-

Mix Liposomes and Peptide at a molar ratio of 1:1.5 (Maleimide:Peptide).

-

Flush headspace with Argon to prevent thiol oxidation.

-

Incubate overnight at 4°C or 4 hours at Room Temp with gentle stirring.

-

-

Quenching:

-

Add excess L-Cysteine (10 mM) to quench unreacted maleimide groups (15 min incubation).

-

-

Purification (Removal of Free Peptide):

-

Use Dialysis (MWCO 10-20 kD) against HEPES pH 7.4 for 24 hours (3 buffer changes).

-

Alternative: Size Exclusion Chromatography (Sepharose CL-4B) for faster purification.

-

DOT Diagram 2: Conjugation & Synthesis Workflow

Caption: Step-by-step pathway from SPPS resin synthesis to liposome surface conjugation.

Part 4: Data Presentation & Validation

To ensure the system works, you must validate both the chemistry and the biology.

Table 1: Critical Quality Attributes (CQAs) for YRGDS-Liposomes

| Parameter | Method | Acceptance Criteria | Notes |

| Peptide Coupling Efficiency | HPLC / UV (280nm) | > 80% | Measure loss of free peptide in supernatant. |

| Size (Hydrodynamic Dia.) | DLS (Dynamic Light Scattering) | 100–150 nm | Conjugation should not induce aggregation (PDI < 0.2). |

| Zeta Potential | ELS (Electrophoretic Light Scattering) | -10 to -30 mV | Slight shift expected after peptide attachment. |

| Ligand Density | Protein Assay (BCA/Micro-BCA) | 1000–2000 ligands/particle | Too high density can trigger immune clearance (Opsonization). |

Protocol C: In Vitro Binding Specificity Assay

Cell Lines: HUVEC (Positive Control,

-

Seed cells (

/well) in 24-well plates. -

Incubate with YRGDS-Liposomes (labeled with Rhodamine) for 2 hours at 37°C.

-

Competition Control: Pre-incubate one group with free RGD peptide (50-fold excess) for 30 min. If binding is specific, the free peptide will block liposome uptake.

-

Wash 3x with PBS. Lyse cells or fix for Flow Cytometry.

-

Result: Expect >5-fold uptake in HUVEC vs MCF-7; Competition group should show >80% reduction in signal.

References

-

Ruoslahti, E. (1996). RGD and other recognition sequences for integrins.[4][5][6] Annual Review of Cell and Developmental Biology. Link

-

Schiffelers, R. M., et al. (2004). Cancer siRNA therapy by tumor selective delivery with ligand-targeted sterically stabilized nanoparticle. Nucleic Acids Research. Link

-

Temming, K., et al. (2005). RGD-based strategies for selective delivery of therapeutics and imaging agents to the tumour vasculature.[4] Drug Resistance Updates. Link

-